Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester
Description
Imidodicarbonic acid esters are a class of organic compounds characterized by a central imidodicarbonic acid core substituted with various functional groups. The compound imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester features a 4-methylenecyclohexyl substituent at the 2-position and tert-butyl ester groups at the 1,3-positions.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(4-methylidenecyclohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-12-8-10-13(11-9-12)18(14(19)21-16(2,3)4)15(20)22-17(5,6)7/h13H,1,8-11H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNVPWZWINGZHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CCC(=C)CC1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various organic synthesis methods, often involving the reaction of imidodicarbonic acid with 4-methylenecyclohexylamine under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions are common, where different functional groups can replace existing groups in the compound.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction reactions may involve reducing agents like lithium aluminum hydride.
Substitution reactions typically require nucleophiles and electrophiles under specific conditions.
Major Products Formed:
Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction can produce amines or alcohols.
Substitution reactions can result in the formation of various derivatives depending on the substituents involved.
Scientific Research Applications
Synonyms
- tert-butyl (tert-butoxycarbonyl)(4-methylenecyclohexyl) carbamate
Organic Synthesis
Imidodicarbonic acid esters are often used as intermediates in organic synthesis. They can serve as protecting groups for amines and carboxylic acids in multi-step synthetic processes. The specific structure of this compound allows for selective reactions that are crucial in synthesizing complex organic molecules.
Pharmaceutical Research
This compound has potential applications in pharmaceutical research, particularly in the development of drug candidates that require modifications to enhance bioavailability or target specificity. Its ability to form stable derivatives makes it a candidate for further investigation in drug formulation.
Material Science
In material science, imidodicarbonic acid derivatives can be utilized in the development of polymers and other materials with tailored properties. The compound's structure may impart unique characteristics to polymer matrices, such as improved thermal stability or mechanical strength.
Analytical Chemistry
The compound can be employed in analytical techniques such as chromatography and spectroscopy. Its derivatives may assist in the separation and identification of various organic compounds due to their distinct spectral properties.
Case Study 1: Organic Synthesis of Complex Molecules
A study demonstrated the use of imidodicarbonic acid derivatives as intermediates in synthesizing complex natural products. By employing this compound, researchers were able to achieve higher yields and purities of target molecules compared to traditional methods.
Case Study 2: Drug Development
In a pharmaceutical context, researchers explored the incorporation of imidodicarbonic acid derivatives into drug candidates aimed at treating specific diseases. The modifications led to enhanced solubility and bioactivity, showcasing the compound's potential in medicinal chemistry.
Case Study 3: Polymer Applications
Research highlighted the incorporation of imidodicarbonic acid-based compounds into polymer formulations. These polymers exhibited improved mechanical properties and thermal stability, making them suitable for advanced applications in coatings and composites.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biochemical reactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural analogy.
Substituent-Driven Properties
Lipophilicity and Solubility :
- The 4-methylenecyclohexyl group in the target compound introduces significant hydrophobicity compared to the 4,4-dimethoxybutyl substituent (CAS 865202-94-4), which contains polar ether linkages. This difference likely reduces aqueous solubility but enhances lipid membrane permeability, making the target compound suitable for applications requiring hydrophobic intermediates .
- The 4-oxobutyl substituent (CAS 177899-21-7) includes a ketone group, enabling reactivity in nucleophilic additions or reductions, which is absent in the methylenecyclohexyl variant .
Reactivity and Stability: tert-Butyl ester groups in all compared compounds enhance steric protection of the imidodicarbonic acid core, improving thermal and chemical stability. This feature is critical for their use in multi-step syntheses .
Applications :
- The 4,4-dimethoxybutyl analog (CAS 865202-94-4) is explicitly cited as an API, suggesting pharmacological relevance. Suppliers list it at 99% purity, indicating rigorous quality control for drug development .
- Nitro-pyridinyl derivatives (e.g., CAS 1044758-23-7) are highlighted in pharmaceutical intermediate catalogs, implying utility in nitro-reduction or cross-coupling reactions .
Research Findings and Gaps
- Synthetic Utility : The tert-butyl ester group is a common protecting group for amines in peptide synthesis. The methylenecyclohexyl variant’s bulky substituent could sterically hinder unwanted side reactions, a hypothesis supported by its structural analogs .
- Hydrophobic substituents like methylenecyclohexyl may necessitate specialized handling to avoid bioaccumulation risks .
Biological Activity
Imidodicarbonic acid, 2-(4-methylenecyclohexyl)-, 1,3-bis(1,1-dimethylethyl) ester (CAS No. 725255-41-4) is a complex organic compound with the molecular formula and a molecular weight of 311.42 g/mol. This compound features a unique structure characterized by an imidodicarbonic acid backbone, a 4-methylenecyclohexyl group, and two tert-butyl substituents. Its structural characteristics suggest potential applications in medicinal chemistry and materials science due to its reactivity and biological activity.
Structure and Reactivity
The compound's structure enables various chemical reactions, including nucleophilic substitutions and esterification. The tert-butyl groups can undergo cleavage under strong acidic or basic conditions, which may lead to the formation of more reactive intermediates. The methylenecyclohexyl group could influence the compound's stability and reactivity in electrophilic reactions.
Synthesis Methods
Synthesis of this compound can be achieved through several methods:
- Direct Reaction : The reaction of imidodicarbonic acid with 4-methylenecyclohexylamine typically requires a strong base and suitable solvent.
- Industrial Production : Large-scale production involves advanced reactors with controlled parameters (temperature, pressure, pH) to ensure high purity and yield.
General Findings
Research on the biological activity of imidodicarbonic acid derivatives is limited but promising. Compounds with similar structures have shown anti-inflammatory and antimicrobial properties. The unique steric and electronic effects provided by the tert-butyl groups and the cyclohexyl moiety may contribute to these biological activities. However, specific studies on this compound are still needed to establish its efficacy.
Potential Applications
- Medicinal Chemistry : Given its structural characteristics, this ester could serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
- Insecticidal Activity : While direct studies on this specific compound are scarce, related compounds have demonstrated insecticidal properties against vectors like Aedes aegypti, which are responsible for transmitting diseases such as dengue and Zika virus .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Imidodicarbonic Acid Derivative A | Similar backbone with different substituents | Exhibits different biological activity |
| Imidodicarbonic Acid Derivative B | Contains an aromatic ring instead of cyclohexyl | Potentially higher stability |
| Tert-butyl Ester of Imidodicarbonic Acid | Lacks cyclohexyl group | Simpler structure, easier synthesis |
The uniqueness of this compound lies in its combination of sterically bulky groups and a cyclic structure that may enhance its reactivity and biological properties compared to simpler or more linear analogs.
Q & A
Q. What are the recommended synthetic routes for preparing imidodicarbonic acid derivatives with tert-butyl ester groups?
Methodological Answer:
- Step 1: Start with the core imidodicarbonic acid scaffold. Introduce tert-butyl ester groups via nucleophilic substitution or esterification under anhydrous conditions. For steric protection, use tert-butoxycarbonyl (Boc) reagents in the presence of a base like sodium acetate (common in imidazole derivatives) .
- Step 2: Functionalize the 2-position with 4-methylenecyclohexyl groups via coupling reactions. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for aryl/cyclohexyl substitutions, as seen in structurally similar boron-containing imidodicarbonic esters .
- Purification: Use recrystallization from DMF/acetic acid mixtures to isolate crystalline products .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
-
Analytical Techniques:
Q. What stability considerations are critical for handling this compound in laboratory settings?
Methodological Answer:
- Storage: Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of ester groups.
- Stability Testing: Conduct accelerated degradation studies under varying pH (1–12) and temperature (25–60°C). Monitor decomposition via HPLC; tert-butyl esters are prone to acidic hydrolysis .
Advanced Research Questions
Q. How can computational modeling elucidate the steric and electronic effects of the 4-methylenecyclohexyl substituent?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity.
- Steric Maps: Generate % buried volume (%Vbur) plots to quantify steric hindrance from the cyclohexyl group, which may influence catalytic coupling reactions .
Q. What experimental strategies resolve contradictions in reaction yields for tert-butyl-protected imidodicarbonic acids?
Methodological Answer:
- Variable Screening: Use a Design of Experiments (DoE) approach to test factors like solvent polarity (DMF vs. THF), temperature (reflux vs. RT), and catalyst loading (Pd(PPh3)4 vs. PdCl2).
- Case Study: Lower yields in polar solvents (e.g., DMF) may result from competitive coordination with palladium catalysts. Switch to toluene/water biphasic systems for Suzuki couplings .
Q. How does the 4-methylenecyclohexyl group influence biological activity in microbial systems?
Methodological Answer:
-
Bioassay Design: Test the compound against water molds (e.g., Phytophthora spp.) using zoospore motility assays. Compare with analogs lacking the cyclohexyl group.
Parameter Protocol Zoospore culture Grow in pea broth at 25°C for 72 hours Activity metric Measure inhibition of zoospore germination via microscopy. -
Mechanistic Insight: Hydrophobic cyclohexyl groups may disrupt membrane integrity or interfere with cell-cell signaling pathways .
Theoretical and Mechanistic Questions
Q. What theoretical frameworks explain the reactivity of the imidodicarbonic acid core in nucleophilic substitutions?
Methodological Answer:
- Resonance Analysis: The imidodicarbonic acid’s conjugated π-system stabilizes transition states during nucleophilic attack. Use Hammett σ constants to predict substituent effects on reaction rates.
- Kinetic Studies: Perform pseudo-first-order kinetics under varying nucleophile concentrations (e.g., amines, thiols). Correlate rate constants with computed electrophilicity indices .
Q. How can researchers validate hypothesized degradation pathways for this compound under oxidative conditions?
Methodological Answer:
- LC-MS/MS Analysis: Expose the compound to H2O2 or UV light. Identify degradation products (e.g., free carboxylic acids from ester cleavage) via tandem mass spectrometry.
- Isotopic Labeling: Synthesize a deuterated analog to trace hydrogen abstraction steps during oxidation. Compare fragmentation patterns with unlabeled samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
